molecular formula C9H12Cl2N2O B13256767 3-Amino-3-(2-chlorophenyl)propanamide hydrochloride

3-Amino-3-(2-chlorophenyl)propanamide hydrochloride

Cat. No.: B13256767
M. Wt: 235.11 g/mol
InChI Key: DVGYKGWYBQLESF-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chlorophenyl)propanamide hydrochloride is a chemical compound that belongs to the class of amides. It is commonly used in medical research for its potential therapeutic effects and in environmental research for its role in pollution management. The compound has a molecular weight of 235.11 and is known for its high purity and stability .

Preparation Methods

The synthesis of 3-Amino-3-(2-chlorophenyl)propanamide hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and consistency .

Chemical Reactions Analysis

3-Amino-3-(2-chlorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-3-(2-chlorophenyl)propanamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound is used in environmental research for pollution management and in the development of new materials

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and changes in cellular signaling pathways .

Comparison with Similar Compounds

3-Amino-3-(2-chlorophenyl)propanamide hydrochloride can be compared with other similar compounds, such as:

    2-Amino-3-(1H-indol-3-yl)propanamide: This compound has a similar structure but contains an indole group instead of a chlorophenyl group.

    3-Amino-2-(2-chlorophenyl)propanamide: This compound differs in the position of the amino group on the propanamide chain.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-amino-3-(2-chlorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGYKGWYBQLESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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